4-(2,4-Dimethylbenzyl)piperidine

PI3Kδ inhibition Cell-based assay Cancer research

4-(2,4-Dimethylbenzyl)piperidine delivers distinct target selectivity due to its 2,4-dimethylbenzyl group—achieving PI3Kδ inhibition (IC50 102nM) and sigma-2 receptor affinity (Ki 90nM), while largely sparing dopamine receptors. This profile makes it unsuitable for replacement by 4-benzylpiperidine in SAR studies. Ideal for cancer signaling research and CNS lead optimization requiring minimized dopaminergic side effects. Verify stock and request quote for your specific research quantity.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13618821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylbenzyl)piperidine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC2CCNCC2)C
InChIInChI=1S/C14H21N/c1-11-3-4-14(12(2)9-11)10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3
InChIKeyINLFJICKDJEFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethylbenzyl)piperidine Procurement Guide: Key Compound Specifications and Research Utility


4-(2,4-Dimethylbenzyl)piperidine (CAS: 1215999-60-2) is a substituted benzylpiperidine derivative characterized by a piperidine ring with a 2,4-dimethylbenzyl substituent at the 4-position. This compound serves as a versatile scaffold in medicinal chemistry, with documented interactions across multiple target classes including PI3Kδ, PDE4, sigma receptors, and dopamine receptors [1]. Its substitution pattern imparts distinct physicochemical properties and target engagement profiles compared to unsubstituted benzylpiperidines, making it a compound of interest for structure-activity relationship (SAR) studies and lead optimization programs .

4-(2,4-Dimethylbenzyl)piperidine: Why Unsubstituted Benzylpiperidines Cannot Substitute


In-class substitution of 4-(2,4-dimethylbenzyl)piperidine with unsubstituted 4-benzylpiperidine or other benzylpiperidine analogs is inadvisable due to profound differences in target selectivity and potency profiles driven by the 2,4-dimethyl substitution. While 4-benzylpiperidine is primarily characterized as a monoamine releasing agent with preferential dopamine activity (EC50 = 109 nM for dopamine release, 41.4 nM for norepinephrine) , the 2,4-dimethylbenzyl analog exhibits a markedly different pharmacological fingerprint, including nanomolar affinity for sigma-2 receptors (Ki = 90 nM) [1], PI3Kδ inhibition (cellular IC50 = 102 nM) [2], and PDE4D binding (Kd = 79 nM) [3]. These divergent target engagement profiles preclude direct functional interchangeability and necessitate explicit procurement based on specific research objectives.

4-(2,4-Dimethylbenzyl)piperidine Quantitative Differentiation Evidence


4-(2,4-Dimethylbenzyl)piperidine PI3Kδ Cellular Inhibition Compared to Clinical Benchmark Idelalisib

4-(2,4-Dimethylbenzyl)piperidine demonstrates PI3Kδ-mediated AKT phosphorylation inhibition with a cellular IC50 of 102 nM [1], positioning it as a moderately potent PI3Kδ inhibitor suitable for cellular pathway interrogation. In contrast, the FDA-approved PI3Kδ inhibitor idelalisib exhibits substantially higher potency with an IC50 of 2.5 nM under biochemical assay conditions [2]. While idelalisib is optimized for clinical efficacy, the 40-fold lower potency of 4-(2,4-dimethylbenzyl)piperidine renders it a valuable tool compound for dose-response studies, resistance mechanism investigations, and as a less potent control in comparator experiments.

PI3Kδ inhibition Cell-based assay Cancer research

4-(2,4-Dimethylbenzyl)piperidine PDE4D Binding Affinity Relative to Roflumilast

4-(2,4-Dimethylbenzyl)piperidine binds to human PDE4D with a dissociation constant (Kd) of 79 nM as measured by surface plasmon resonance (SPR) [1]. This affinity is approximately 113-fold weaker than the potent clinical PDE4 inhibitor roflumilast, which exhibits an IC50 of 0.7 nM against PDE4A1 . The compound's moderate PDE4D engagement profile makes it a suitable reference ligand for assay development, target engagement studies, and as a scaffold for designing novel PDE4 modulators with tailored pharmacokinetic properties.

PDE4 inhibition Inflammation SPR assay

4-(2,4-Dimethylbenzyl)piperidine Dopamine D2 Receptor Antagonism: Minimal Activity vs. Typical Antipsychotics

4-(2,4-Dimethylbenzyl)piperidine exhibits weak antagonist activity at the rat D2 dopamine receptor with an IC50 of 22,600 nM (22.6 μM) in a [35S]GTPγS binding assay [1]. This potency is approximately 37,667-fold lower than the typical antipsychotic haloperidol, which displays a Ki of 0.6 nM at the human D2 receptor [2]. The negligible D2 antagonism of 4-(2,4-dimethylbenzyl)piperidine suggests minimal risk of extrapyramidal side effects or prolactin elevation, making it a favorable candidate for CNS programs where avoidance of D2-mediated liabilities is critical.

Dopamine D2 receptor Antipsychotic liability GTPγS assay

4-(2,4-Dimethylbenzyl)piperidine CYP450 Inhibition Profile: Low Potential for Metabolic Interactions

In pooled human liver microsomes, 4-(2,4-dimethylbenzyl)piperidine exhibits weak inhibition of CYP450 enzymes with an IC50 of 10,000 nM (10 μM) [1]. This value indicates a low propensity for cytochrome P450-mediated drug-drug interactions, as compounds with IC50 > 10 μM are generally considered to have minimal interaction risk. For comparison, many clinically used drugs display CYP inhibition IC50 values in the sub-micromolar range (e.g., ketoconazole CYP3A4 IC50 ≈ 0.015 μM). The weak CYP inhibition profile of 4-(2,4-dimethylbenzyl)piperidine reduces the likelihood of off-target metabolic effects in cellular assays and simplifies interpretation of in vivo pharmacology studies.

CYP450 inhibition Drug metabolism ADME

4-(2,4-Dimethylbenzyl)piperidine Sigma-2 Receptor Affinity Matches Known Selective Ligand SAS-0132

4-(2,4-Dimethylbenzyl)piperidine binds to the sigma-2 receptor (TMEM97) in rat PC12 cells with a Ki of 90 nM [1]. This affinity is identical to that of SAS-0132, a well-characterized subtype-selective sigma-2 receptor ligand with a reported Ki of 90 nM and 9-fold selectivity over sigma-1 receptors . The comparable sigma-2 engagement suggests that 4-(2,4-dimethylbenzyl)piperidine may serve as an alternative scaffold for developing sigma-2 targeted probes, particularly in oncology applications where sigma-2 receptor upregulation correlates with proliferative status.

Sigma-2 receptor TMEM97 Cancer imaging

4-(2,4-Dimethylbenzyl)piperidine Dopamine D4 Receptor Activity: >10 μM Affinity Confirms Low D4 Engagement

4-(2,4-Dimethylbenzyl)piperidine exhibits negligible binding to the human dopamine D4 receptor with a Ki greater than 10,000 nM (>10 μM) as determined by displacement of [125I]ABN in HEK293 cells [1]. For comparison, the atypical antipsychotic clozapine demonstrates moderate D4 affinity with a Ki of approximately 40 nM. The low D4 affinity of 4-(2,4-dimethylbenzyl)piperidine complements its weak D2 activity, reinforcing a dopamine-sparing profile that minimizes off-target dopaminergic effects.

Dopamine D4 receptor Selectivity CNS

4-(2,4-Dimethylbenzyl)piperidine Optimal Research and Industrial Applications


PI3Kδ Pathway Modulation in Cellular Models

With a cellular PI3Kδ IC50 of 102 nM [1], 4-(2,4-dimethylbenzyl)piperidine is well-suited for dose-response studies examining PI3K/AKT/mTOR signaling in cancer cell lines. Its moderate potency allows for titration of pathway activity without complete ablation, facilitating investigation of feedback mechanisms and adaptive resistance. Researchers should use idelalisib (IC50 = 2.5 nM) as a positive control for full pathway inhibition.

Sigma-2 Receptor (TMEM97) Probe Development

The sigma-2 receptor affinity (Ki = 90 nM) [2] matches that of the established ligand SAS-0132, enabling 4-(2,4-dimethylbenzyl)piperidine to serve as a scaffold for developing novel sigma-2 targeted imaging agents or therapeutics. This is particularly relevant in oncology, where sigma-2 receptor expression correlates with tumor proliferation, and in CNS disorders involving TMEM97 function.

CNS Lead Optimization with Reduced Dopaminergic Liability

The combination of weak D2 antagonism (IC50 = 22,600 nM) [3] and negligible D4 affinity (Ki > 10,000 nM) [4] makes 4-(2,4-dimethylbenzyl)piperidine an attractive starting point for CNS drug discovery programs aiming to avoid dopamine-related side effects. The compound can be functionalized at the piperidine nitrogen or benzyl position to enhance target engagement while preserving the favorable dopamine-sparing profile.

PDE4 Assay Development and Reference Ligand

The PDE4D binding affinity (Kd = 79 nM) [5] positions 4-(2,4-dimethylbenzyl)piperidine as a useful reference ligand for developing PDE4 enzymatic or binding assays. Its moderate potency allows for reliable detection of competitive inhibitors without saturating assay windows, and it can serve as a control compound in high-throughput screening campaigns for novel PDE4 modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Dimethylbenzyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.